3-(4-Nitrophenoxy)oxetane
CAS No.: 1356114-04-9
Cat. No.: VC3006373
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1356114-04-9 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | 3-(4-nitrophenoxy)oxetane |
Standard InChI | InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2 |
Standard InChI Key | MJSQLDJAEWYVJR-UHFFFAOYSA-N |
SMILES | C1C(CO1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1C(CO1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
3-(4-Nitrophenoxy)oxetane possesses well-defined physical and chemical properties that are crucial for understanding its behavior in various chemical environments and applications. These properties are summarized in the following table:
Property | Value |
---|---|
Chemical Name | 3-(4-nitrophenoxy)oxetane |
Molecular Formula | C₉H₉NO₄ |
Molecular Weight | 195.17 g/mol |
CAS Number | 1356114-04-9 |
MFCD Number | MFCD20233112 |
SMILES Notation | C1C(CO1)Oc1ccc(cc1)N+=O |
Table 1: Key physicochemical properties of 3-(4-Nitrophenoxy)oxetane
The compound's relatively low molecular weight combined with the presence of both polar and non-polar moieties suggests moderate lipophilicity. The oxetane ring contributes to the molecule's three-dimensional structure and influences its solubility profile, while the nitro group on the phenyl ring acts as a strong electron-withdrawing group, affecting the electronic distribution throughout the molecule .
Structural Characteristics
Oxetane Ring Geometry
The oxetane ring in 3-(4-Nitrophenoxy)oxetane is a four-membered ring containing one oxygen atom. This ring structure typically exhibits significant strain due to deviations from ideal bond angles. In similar oxetane structures, the bond angles often deviate from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms, reflecting increased p-character of the endocyclic bonds and prevailing ring tension .
The C-O bonds in oxetane rings are typically shorter than standard C-O single bonds, measuring approximately 1.460 Å in related structures. The endocyclic C-C bonds often measure around 1.503 Å, slightly longer than the C-O bonds but still reflecting the constraints imposed by the four-membered ring .
Nitrophenoxy Substituent
The 4-nitrophenoxy group attached at the 3-position of the oxetane ring introduces specific electronic and steric influences. The nitro group, being strongly electron-withdrawing, creates an electron-deficient aromatic ring that affects the reactivity of both the phenyl moiety and the adjacent oxygen linker. Typically, the nitro group lies approximately in the same plane as the aromatic ring due to resonance stabilization .
The ether linkage between the oxetane and the nitrophenyl group serves as a flexible spacer, allowing a degree of rotational freedom that may influence the molecule's three-dimensional conformation and its interactions with potential binding partners or reactants.
Reactivity and Chemical Behavior
The chemical reactivity of 3-(4-Nitrophenoxy)oxetane is influenced by both the oxetane ring and the 4-nitrophenoxy substituent, each contributing distinct reactive patterns.
Oxetane Ring Reactivity
Due to its inherent ring strain, the oxetane moiety in 3-(4-Nitrophenoxy)oxetane is susceptible to ring-opening reactions under various conditions. Studies on related oxetanes have shown that treatment with acids, particularly strong acids like nitric acid, can lead to ring-opening reactions resulting in linear products. For example, 3-substituted oxetanes have been observed to undergo quantitative conversion to 2-substituted propane-1,3-diol dinitrates when treated with nitric acid in dichloromethane under anhydrous conditions .
Research on similar oxetane compounds has demonstrated that the ring-opening reactions are approximately second-order in nitric acid, suggesting a specific mechanism involving two molecules of the acid in the rate-determining step .
Influence of the Nitrophenoxy Group
The 4-nitrophenoxy group in 3-(4-Nitrophenoxy)oxetane significantly influences the compound's reactivity profile. The electron-withdrawing nature of the nitro group affects the electron distribution throughout the molecule, potentially making the oxetane ring more susceptible to nucleophilic attack at specific positions.
The ether linkage connecting the oxetane ring to the 4-nitrophenyl group represents another reactive site. Under certain conditions, this ether bond could undergo cleavage, leading to the separation of the oxetane and 4-nitrophenyl moieties. The relative stability of this linkage would depend on the specific reaction conditions, particularly the presence of acids or nucleophiles that could facilitate bond cleavage .
Comparative Analysis with Structurally Related Compounds
To better understand the properties and behavior of 3-(4-Nitrophenoxy)oxetane, it is valuable to compare it with structurally related compounds that share similar functional groups or structural elements.
Comparison with 4-Nitrophenyl oxetan-3-yl carbonate
4-Nitrophenyl oxetan-3-yl carbonate (C₁₀H₉NO₆, MW: 239.18 g/mol) shares the oxetane ring and 4-nitrophenyl group with our target compound but features a carbonate linkage between these moieties instead of a simple ether linkage . This structural difference introduces different electronic properties and potentially different reactivity patterns. The carbonate group (O-C(=O)-O) is less stable under basic and nucleophilic conditions compared to the ether linkage in 3-(4-Nitrophenoxy)oxetane, potentially making it more reactive toward hydrolysis and aminolysis reactions .
Comparison with 1,2-Epoxy-3-(p-nitrophenoxy)propane
1,2-Epoxy-3-(p-nitrophenoxy)propane (C₉H₉NO₄, MW: 195.17 g/mol) shares the same molecular formula and weight as 3-(4-Nitrophenoxy)oxetane but contains a three-membered epoxide ring instead of the four-membered oxetane ring . The three-membered epoxide ring introduces greater ring strain compared to the oxetane, making it more reactive toward ring-opening reactions under milder conditions. Despite these differences, both compounds share the 4-nitrophenoxy group, which would confer similar electronic properties and potential for further functionalization at the nitro group .
Comparison with 3-(4-nitrophenyl)oxetane
3-(4-nitrophenyl)oxetane differs from 3-(4-Nitrophenoxy)oxetane in that it lacks the oxygen atom linking the oxetane and the 4-nitrophenyl group. Instead, the phenyl ring is directly attached to the oxetane ring . This structural difference results in different electronic and steric properties. Research has shown that 3-(4-nitrophenyl)oxetane reacts with nitric acid in dichloromethane to form 2-substituted propane-1,3-diol dinitrates through ring-opening reactions. Similar reactivity might be expected for 3-(4-Nitrophenoxy)oxetane, although the presence of the ether linkage could modulate the reaction kinetics and product distribution .
Current Research Trends and Future Directions
The field of oxetane chemistry has experienced significant growth in recent years, with increasing interest in the synthesis, properties, and applications of functionalized oxetanes. While specific research on 3-(4-Nitrophenoxy)oxetane is limited in the available literature, ongoing efforts in oxetane chemistry suggest several potential directions for future investigations.
Advanced Synthetic Methodologies
Future research might focus on developing more efficient and selective methods for the synthesis of 3-(4-Nitrophenoxy)oxetane and related compounds. This could involve exploring catalyst systems that facilitate the formation of the oxetane ring or the attachment of the nitrophenoxy group under milder conditions.
Structure-Property Relationship Studies
Detailed investigations into the structure-property relationships of 3-(4-Nitrophenoxy)oxetane and its derivatives would provide valuable insights for designing compounds with specific properties. This could include studies on how modifications to the oxetane ring or the nitrophenoxy group affect properties such as solubility, lipophilicity, and chemical reactivity.
Biological Activity Exploration
Given the growing interest in oxetanes for medicinal chemistry applications, future research might explore the potential biological activities of 3-(4-Nitrophenoxy)oxetane and its derivatives. This could involve screening for specific pharmacological effects or investigating their utility as structural components in biologically active compounds.
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